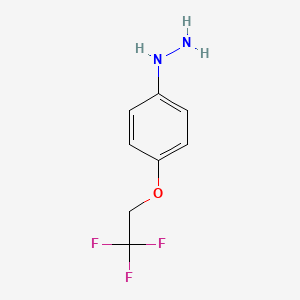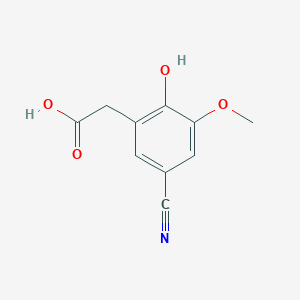
2-(5-Cyano-2-hydroxy-3-methoxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Cyano-2-hydroxy-3-methoxyphenyl)acetic acid is an organic compound with a complex structure that includes a cyano group, a hydroxy group, and a methoxy group attached to a phenyl ring, along with an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyano-2-hydroxy-3-methoxyphenyl)acetic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions . This method can be performed without solvents at room temperature or with heating, depending on the specific requirements of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Cyano-2-hydroxy-3-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenylacetic acid derivatives.
Aplicaciones Científicas De Investigación
2-(5-Cyano-2-hydroxy-3-methoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(5-Cyano-2-hydroxy-3-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the hydroxy and methoxy groups can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biological processes, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid: Similar structure but with an acetyl group instead of a cyano group.
Cyanoacetohydrazides: Compounds with a cyano group and hydrazide functionality, used in heterocyclic synthesis.
Uniqueness
2-(5-Cyano-2-hydroxy-3-methoxyphenyl)acetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the cyano group, in particular, distinguishes it from other similar compounds and contributes to its versatility in various applications.
Propiedades
Fórmula molecular |
C10H9NO4 |
|---|---|
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
2-(5-cyano-2-hydroxy-3-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C10H9NO4/c1-15-8-3-6(5-11)2-7(10(8)14)4-9(12)13/h2-3,14H,4H2,1H3,(H,12,13) |
Clave InChI |
JVKSBBLBUIYYFB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1O)CC(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


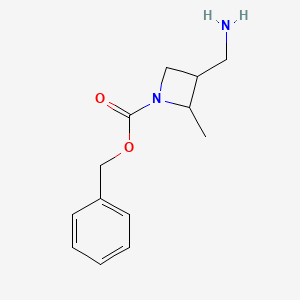
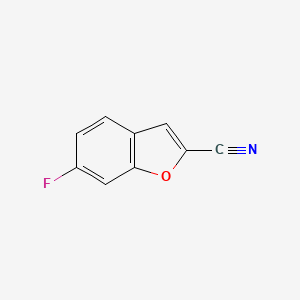
![5-Bromo-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13013067.png)
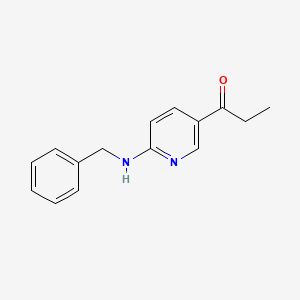
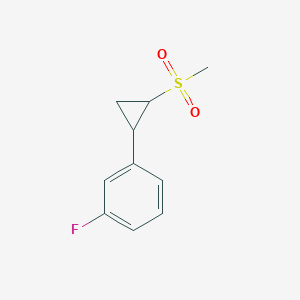
![(1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane](/img/structure/B13013098.png)
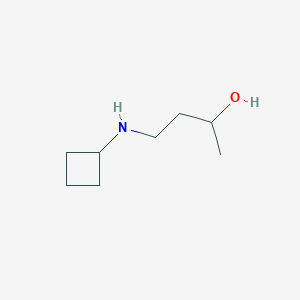
![2-tert-butyl 3-methyl(3S,7S,8aR)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2,3(1H)-dicarboxylate](/img/structure/B13013107.png)
![tert-butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13013117.png)


![tert-butyl N-[(8R)-6-azaspiro[3.4]octan-8-yl]carbamate](/img/structure/B13013136.png)
